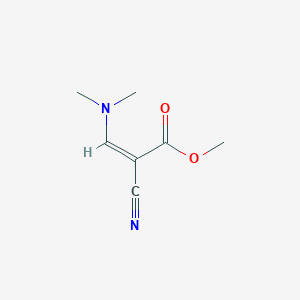
2-シアノ-3-(ジメチルアミノ)アクリル酸メチル
説明
Methyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C7H10N2O2. It is a colorless to pale yellow
科学的研究の応用
化学合成
“2-シアノ-3-(ジメチルアミノ)アクリル酸メチル” は化学合成の分野で広く使用されています . 様々な化学化合物の形成において重要な役割を果たし、化学研究の進歩に貢献しています。
ポリマーの調製
この化合物はポリマーの調製にも使用できます . 特に、光開始型ポリマー化学物質の生成に使用されます。これらのポリマーは、コーティング、接着剤、および様々な種類の樹脂など、幅広い用途を持っています。
研究用途
“2-シアノ-3-(ジメチルアミノ)アクリル酸メチル” は主に研究目的で使用されます . 診断または治療目的ではなく、実験設定における役割を示しています。
作用機序
Target of Action
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . .
Mode of Action
As a Brønsted base, it can accept a hydron from a donor
Action Environment
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a colorless to pale yellow liquid . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air . These environmental factors may influence the compound’s action, efficacy, and stability.
生物活性
Methyl 2-cyano-3-(dimethylamino)acrylate (MDMA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
Methyl 2-cyano-3-(dimethylamino)acrylate features a cyano group and a dimethylamino group attached to an acrylate structure. This configuration contributes to its reactivity and utility in various chemical syntheses. The compound's molecular formula is , and it exhibits significant electron-withdrawing characteristics due to the cyano group, making it a valuable participant in nucleophilic addition reactions.
1. Enzyme Inhibition
Research indicates that MDMA can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which is relevant in treating oxidative stress-related diseases.
2. Interaction with Biomolecules
MDMA interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence the structure and function of these biomolecules, potentially leading to altered cellular processes such as gene expression and signaling pathways.
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibitory effects of MDMA on NADPH oxidase revealed that modifications in its structure could enhance its efficacy against oxidative stress-related conditions. The compound was shown to significantly reduce reactive oxygen species (ROS) production in cell cultures.
- Cellular Effects : In vitro experiments demonstrated that MDMA affects cell proliferation and apoptosis by modulating gene expression related to the cell cycle. It was observed that at certain concentrations, MDMA promotes cell survival while at higher doses, it induces apoptosis.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits NADPH oxidase, reducing ROS production | |
| Gene Expression Modulation | Alters expression of cell cycle-related genes | |
| Cellular Proliferation | Promotes survival at low doses; induces apoptosis at high doses |
Table 2: Dosage Effects in Animal Models
| Dose (mg/kg) | Effect | Reference |
|---|---|---|
| 1 | No significant effect on metabolism | |
| 10 | Increased cell survival | |
| 50 | Induction of apoptosis |
特性
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















